molecular formula C9H7NO6 B1368384 2-(Carboxymethyl)-3-nitrobenzoic acid CAS No. 90322-71-7

2-(Carboxymethyl)-3-nitrobenzoic acid

Cat. No.: B1368384
CAS No.: 90322-71-7
M. Wt: 225.15 g/mol
InChI Key: UFRSEFOBTSXXFJ-UHFFFAOYSA-N
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Description

2-(Carboxymethyl)-3-nitrobenzoic acid is an organic compound characterized by the presence of a carboxymethyl group and a nitro group attached to a benzene ring

Scientific Research Applications

2-(Carboxymethyl)-3-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(carboxymethyl)-3-nitrobenzoic acid typically involves the nitration of methyl benzoate followed by carboxylation. The nitration process introduces a nitro group into the benzene ring, which is then followed by the introduction of a carboxymethyl group through a carboxylation reaction. The reaction conditions often involve the use of strong acids such as sulfuric acid and nitric acid for nitration, and bases like sodium hydroxide for carboxylation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: The nitro group in this compound can undergo reduction to form amino derivatives.

    Reduction: The carboxymethyl group can be oxidized to form carboxylic acids.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalysts like palladium on carbon or hydrogen gas are commonly employed.

    Substitution: Halogenating agents like chlorine or bromine can be used under controlled conditions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amino derivatives.

    Substitution: Introduction of halogen or other functional groups into the benzene ring.

Mechanism of Action

The mechanism of action of 2-(carboxymethyl)-3-nitrobenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the carboxymethyl group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

  • 2-(Carboxymethyl)-4-nitrobenzoic acid
  • 2-(Carboxymethyl)-5-nitrobenzoic acid
  • 2-(Carboxymethyl)-6-nitrobenzoic acid

Comparison: 2-(Carboxymethyl)-3-nitrobenzoic acid is unique due to the specific positioning of the nitro and carboxymethyl groups on the benzene ring. This positioning can influence the compound’s reactivity and interaction with other molecules, making it distinct from its isomers.

Properties

IUPAC Name

2-(carboxymethyl)-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO6/c11-8(12)4-6-5(9(13)14)2-1-3-7(6)10(15)16/h1-3H,4H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFRSEFOBTSXXFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30563491
Record name 2-(Carboxymethyl)-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30563491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90322-71-7
Record name 2-(Carboxymethyl)-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30563491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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